Niobium arsenide - 12255-08-2

Niobium arsenide

Catalog Number: EVT-375317
CAS Number: 12255-08-2
Molecular Formula: AsNb
Molecular Weight: 167.828 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Niobium arsenide is classified under the category of transition metal arsenides. It is characterized by its crystalline structure and semiconducting properties, making it valuable for research in solid-state physics and materials science.

Synthesis Analysis

The synthesis of niobium arsenide typically involves high-temperature reactions between elemental niobium and arsenic. Several methods have been documented:

  1. Direct Reaction Method: This method involves heating stoichiometric amounts of niobium and arsenic in sealed containers at high temperatures (around 850 °C) for extended periods (up to 48 hours). The process requires an inert atmosphere to prevent oxidation, often performed in a nitrogen-filled glovebox or under vacuum conditions .
  2. Chemical Vapor Transport Method: This technique is utilized to grow high-quality single crystals of niobium arsenide. It involves using a transport agent (often iodine) to facilitate the movement of niobium and arsenic vapor within a sealed quartz tube, where controlled temperature gradients allow for crystal growth .
  3. Seed Growth Process: In this approach, pre-existing crystals of niobium arsenide serve as seeds for the growth of larger crystals. The raw materials are placed in a quartz tube alongside the seed crystal, with an excess of arsenic to promote growth .

Technical Parameters

  • Temperature: Typically between 600 °C and 850 °C.
  • Atmosphere: Inert gases (e.g., nitrogen or argon) are preferred to avoid contamination.
  • Duration: Reaction times can vary from several hours to days depending on the desired crystal quality.
Molecular Structure Analysis

Niobium arsenide crystallizes in a body-centered tetragonal lattice with the space group I41md. The lattice parameters have been reported as:

  • a=3.45 a=3.45\,\text{ }
  • c=11.68 c=11.68\,\text{ }

The structure consists of tetrahedral clusters formed by niobium atoms coordinated with arsenic atoms, which exhibit significant covalent character due to the interactions between niobium and arsenic . The molecular geometry is characterized by the presence of NbAs4 tetrahedra, contributing to its electronic properties.

Chemical Reactions Analysis

Niobium arsenide can participate in various chemical reactions, particularly those involving oxidation and reduction processes:

  1. Oxidation Reactions: Niobium arsenide can oxidize when exposed to air, leading to the formation of niobium oxides and arsenic oxides.
  2. Reactivity with Acids: It reacts with strong acids (e.g., hydrochloric acid) to release hydrogen gas and form soluble niobium salts.
  3. Thermal Decomposition: Upon heating, niobium arsenide may decompose into its constituent elements or other niobium and arsenic compounds under specific conditions.

These reactions are critical for understanding the stability and reactivity of niobium arsenide in various environments .

Mechanism of Action

The mechanism of action for niobium arsenide primarily relates to its electronic properties as a semiconductor. The unique arrangement of atoms within its crystalline structure allows for effective charge transport:

  • Electron Mobility: Niobium arsenide exhibits high electron mobility due to its band structure, which facilitates conduction.
  • Defect States: The presence of defects within the crystal lattice can create localized states that affect electrical conductivity and optical properties.

Research has shown that the compound can also exhibit characteristics typical of Weyl semimetals, which are materials that possess unusual electronic properties due to their topological nature .

Physical and Chemical Properties Analysis

Niobium arsenide possesses several notable physical and chemical properties:

  • Appearance: Typically appears as shiny dark-gray to black crystals.
  • Brittleness: The material is very brittle, which can complicate handling and processing.
  • Air Sensitivity: It is highly sensitive to moisture and air, necessitating careful storage conditions.
  • Melting Point: The melting point of niobium is approximately 2468 C2468\,\text{ C}, while that of arsenic is around 817 C817\,\text{ C} under normal atmospheric pressure .

These properties make it suitable for specific applications but also pose challenges in terms of stability and usability.

Applications

Niobium arsenide has several promising applications across various scientific fields:

  1. Semiconductors: Its semiconducting properties make it suitable for use in electronic devices such as transistors and diodes.
  2. Photodetectors: Research has shown potential for niobium arsenide in photodetector applications due to its ability to respond to visible light .
  3. Materials Science Research: As a model compound for studying Weyl semimetals, it serves as an important material in condensed matter physics research.
Introduction to Niobium Arsenide

Historical Context and Discovery of Niobium Arsenide

The pathway to niobium arsenide begins with the isolation of niobium itself. English chemist Charles Hatchett identified niobium in 1801 during analysis of a columbite ore sample from Connecticut, initially naming it "columbium" after its geographical origin [1] [5]. Persistent confusion between niobium and tantalum—elements exhibiting remarkably similar chemical behavior—delayed definitive characterization until Heinrich Rose's 1844 differentiation of the two elements, with niobium named after Niobe from Greek mythology (daughter of Tantalus, namesake of tantalum) [5]. The metallic form was first isolated in 1864 by Christian Wilhelm Blomstrand via hydrogen reduction of niobium chloride [1] [5].

Niobium arsenide entered the scientific record much later, emerging from systematic investigations of ternary pnictide systems in the late 20th century. Early synthetic efforts focused on combining niobium with arsenic under controlled conditions. A pivotal advancement occurred with the application of synchrotron radiation techniques, enabling structural determination from microcrystalline specimens. As noted in studies of related phases: "The high intensity of modern synchrotron radiation sources, along with the high sensitivity of CCD-based detectors, is now enabling very small crystals to be examined" [3]. This technological leap facilitated NbAs characterization despite challenges in growing large single crystals. Its first-principles theoretical prediction as a topological semimetal around 2015 preceded experimental confirmation, marking a transition from serendipitous discovery to computationally guided materials design [4] [8].

Chemical and Structural Significance of Niobium Arsenide in Material Science

Niobium arsenide crystallizes in a body-centered tetragonal lattice (space group I4₁/acd) characterized by interpenetrating niobium and arsenic sublattices. This arrangement features covalent-ionic bonding with substantial metallic character, arising from the electronegativity difference between niobium (1.6) and arsenic (2.18) [5] [6]. The structure comprises distorted niobium-centered trigonal prisms with arsenic atoms at vertices, creating a three-dimensional network conducive to high electron mobility. Precise atomic positions were resolved using synchrotron single-crystal diffraction on crystals as small as 5×5×5 μm³, revealing the compound's stoichiometric integrity and anisotropic thermal parameters [3].

Table 1: Structural Parameters of Niobium Arsenide (NbAs)

PropertyValueMeasurement Technique
Crystal SystemTetragonalSingle-crystal XRD
Space GroupI4₁/acdSynchrotron diffraction
Lattice Parameter (a)3.45 ÅRietveld refinement
Lattice Parameter (c)11.68 ÅRietveld refinement
Niobium Coordination8 (As)Atomic position analysis
Density7.24 g/cm³X-ray crystallography

Electronic band structure calculations reveal NbAs as a narrow-bandgap semiconductor with a direct gap of approximately 0.5 eV, though its topological classification modifies this conventional description. The compound exhibits exceptional carrier mobility (>5×10⁵ cm²/V·s at 2K) and low residual resistivity, attributed to its symmetry-protected linear band crossings and minimized defect scattering [4] [10]. These properties emerge from niobium's 4d⁴5s¹ electron configuration hybridizing with arsenic's 4p orbitals, creating complex Fermi surfaces with both electron and hole pockets. Thermal analysis indicates stability up to 1200°C in inert atmospheres, with decomposition occurring congruently rather than through intermediate phases—a critical feature for high-temperature device processing [6] [9].

Role of Niobium Arsenide in Advancing Topological Quantum Materials

Niobium arsenide achieved prominence as one of the first experimentally confirmed Weyl semimetals—a topological quantum phase hosting massless relativistic quasiparticles. Unlike topological insulators that exhibit conductive surfaces insulating bulks, Weyl semimetals like NbAs possess bulk band structures with symmetry-protected linear crossings (Weyl nodes) that act as monopoles of Berry curvature in momentum space [4] [10]. These nodes occur in pairs of opposite chirality and are connected through the Brillouin zone by Fermi arc surface states, enabling unique transport phenomena.

Theoretical identification of NbAs as a type-I Weyl semimetal stemmed from recognizing its broken inversion symmetry and significant spin-orbit coupling—two prerequisites for separating Weyl nodes in momentum space. Band inversion between niobium d-orbitals and arsenic p-orbitals near the Fermi level generates 24 Weyl points in its electronic structure [10]. Experimental validation employed:

  • Angle-resolved photoemission spectroscopy (ARPES): Directly mapped the Fermi arc surface states connecting projected bulk Weyl nodes, demonstrating their topological origin [8] [10]
  • Scanning tunneling microscopy: Visualized the interference patterns of surface states near step edges and defects
  • Quantum oscillation measurements: Detected the π-phase shift in Shubnikov-de Haas oscillations characteristic of Berry phase accumulation around Weyl nodes

Table 2: Key Topological Quantum Properties of Niobium Arsenide

PropertySignificanceExperimental Observation
Fermi arc surface statesTopological fingerprintARPES momentum-space mapping
Chiral anomalyNegative magnetoresistanceTransport under parallel E and B fields
Non-saturating magnetoresistanceUltrahigh electron mobilityUp to 10⁶% at 9T, 2K
Quantum oscillationsBerry phase accumulationπ-phase shift in SdH oscillations

Transport studies reveal NbAs exhibits a large non-saturating magnetoresistance (exceeding 10,000% at 9 Tesla and 2 Kelvin) and chiral anomaly-induced negative magnetoresistance under parallel electric and magnetic fields—signatures of its topological electronic structure [4] [10]. These properties stem from the compound's high carrier mobility and small effective mass near the Weyl points. Moreover, its robust topological surface states show promise for quantum coherence applications, as they are protected against backscattering by time-reversal symmetry. Recent advances in laser-based ARPES with micrometer-scale spatial resolution have further resolved the compound's momentum-space topology, enabling targeted engineering of its quantum properties through chemical doping and strain [8] [10]. The material serves as a prototype system for investigating correlated topological phases, including potential superconducting states under extreme conditions.

Properties

CAS Number

12255-08-2

Product Name

Niobium arsenide

IUPAC Name

arsanylidyneniobium

Molecular Formula

AsNb

Molecular Weight

167.828 g/mol

InChI

InChI=1S/As.Nb

InChI Key

RDSGSPSSNTWRJB-UHFFFAOYSA-N

SMILES

[As]#[Nb]

Canonical SMILES

[As]#[Nb]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.